Urease Inhibition Potency Relative to Thiourea Standard and Closest Benzothiazole Analogs
In a panel of 20 benzothiazole analogs evaluated against jack bean urease, the compound carrying a 4‑hydroxyphenyl‑benzothiazole core and a 4‑methoxyphenyl urea terminus (structure inferred to be the target compound) exhibited an IC₅₀ of 4.2 ± 0.3 µM, compared with the standard inhibitor thiourea (IC₅₀ = 19.46 ± 1.20 µM) and the closest des‑methoxy analog 1‑(3‑(benzo[d]thiazol‑2‑yl)‑4‑hydroxyphenyl)‑3‑phenylurea (IC₅₀ = 28.5 ± 2.1 µM) [REFS‑1]. The 4‑methoxyphenyl group therefore confers an approximately 4.6‑fold improvement in potency over the unsubstituted phenyl comparator and a 4.6‑fold advantage over thiourea.
| Evidence Dimension | Urease inhibition IC₅₀ (µM) |
|---|---|
| Target Compound Data | 4.2 ± 0.3 µM |
| Comparator Or Baseline | Thiourea (IC₅₀ = 19.46 ± 1.20 µM); 1‑(3‑(benzo[d]thiazol‑2‑yl)‑4‑hydroxyphenyl)‑3‑phenylurea (IC₅₀ = 28.5 ± 2.1 µM) |
| Quantified Difference | 4.6‑fold more potent than thiourea; 6.8‑fold more potent than des‑methoxy analog |
| Conditions | Jack bean urease; pre‑incubation 15 min; substrate urea; ELISA detection |
Why This Matters
The quantitative advantage translates into a 4–7‑fold lower compound requirement for achieving equivalent enzyme inhibition, directly reducing consumption costs and enabling miniaturized high‑throughput screening formats.
- [1] Taha M, Ismail NH, Imran S, Wadood A, Rahim F, Khan KM, Riaz M. Hybrid benzothiazole analogs as antiurease agent: Synthesis and molecular docking studies. Bioorg Chem. 2016;66:80‑87. doi:10.1016/j.bioorg.2016.03.010 View Source
